molecular formula C8H15NO B12292239 5-Oxaspiro[3.5]nonan-7-amine

5-Oxaspiro[3.5]nonan-7-amine

Cat. No.: B12292239
M. Wt: 141.21 g/mol
InChI Key: FCAKGWBFVFFZFP-UHFFFAOYSA-N
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Description

5-Oxaspiro[35]nonan-7-amine is a chemical compound with the molecular formula C8H15NO It is characterized by a spirocyclic structure, which includes an oxygen atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonan-7-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. The amine group can then be introduced through reductive amination or other suitable reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

5-Oxaspiro[3.5]nonan-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and processes.

    Industry: The compound can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-7-amine involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxaspiro[3.5]nonan-8-amine
  • 2-Oxaspiro[3.5]nonan-7-amine
  • 7-Oxaspiro[3.5]nonan-2-amine hydrochloride

Uniqueness

5-Oxaspiro[3.5]nonan-7-amine is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-7-amine

InChI

InChI=1S/C8H15NO/c9-7-2-5-8(10-6-7)3-1-4-8/h7H,1-6,9H2

InChI Key

FCAKGWBFVFFZFP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(CO2)N

Origin of Product

United States

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